Tris(2,5-dimetilfenil)fosfina

Descripción general

Descripción

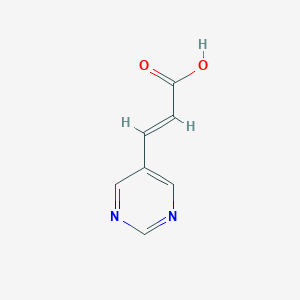

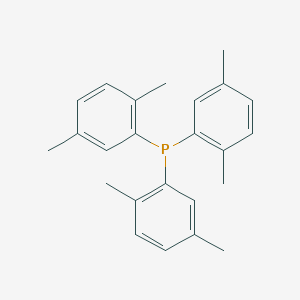

Tris(2,5-dimethylphenyl)phosphine is a useful research compound. Its molecular formula is C24H27P and its molecular weight is 346.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris(2,5-dimethylphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,5-dimethylphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis de metales de transición

Tris(2,5-dimetilfenil)fosfina: es ampliamente utilizada como ligando en la catálisis de metales de transición . Su naturaleza voluminosa permite la estabilización de los centros metálicos y puede influir en la reactividad y selectividad de las reacciones catalizadas por metales. Esta aplicación es crucial en la síntesis de moléculas complejas, incluyendo productos farmacéuticos y químicos finos.

Organocatálisis

En organocatálisis, This compound actúa como una base de Lewis, facilitando varias transformaciones orgánicas . Puede activar los sustratos mediante la formación de aductos con electrófilos, que luego son más susceptibles al ataque nucleofílico. Esto es particularmente útil en la síntesis asimétrica, donde la creación de centros quirales es importante.

Agente reductor en estudios biológicos

Este compuesto de fosfina sirve como un agente reductor suave, particularmente en la reducción de enlaces disulfuro en estudios biológicos y médicos . Se utiliza para reducir los enlaces disulfuro en péptidos y proteínas, lo cual es esencial para estudiar la estructura y función de las proteínas.

Reactivo desoxigenante en la síntesis orgánica

This compound: se emplea como reactivo desoxigenante en la síntesis orgánica . Puede utilizarse para eliminar grupos funcionales que contienen oxígeno de las moléculas, lo cual es un paso clave en la síntesis de ciertos hidrocarburos y en la preparación de análogos desoxigenados de productos naturales.

Síntesis de complejos luminiscentes

El compuesto encuentra aplicación en la síntesis de complejos luminiscentes de cobre (I) . Estos complejos tienen usos potenciales en dispositivos emisores de luz, bioimagen y como sensores debido a sus propiedades luminiscentes.

Sistemas vesiculares construidos con gas

This compound: es un componente en la creación de Pares de Lewis Frustrados (FLPs) para sistemas vesiculares construidos con gas . Estos sistemas tienen implicaciones en las tecnologías de almacenamiento y separación de gases, mostrando la versatilidad del material en áreas de aplicación avanzadas.

Safety and Hazards

Mecanismo De Acción

Target of Action

Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.

Mode of Action

The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by Tris(2,5-dimethylphenyl)phosphine are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .

Pharmacokinetics

As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of Tris(2,5-dimethylphenyl)phosphine’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .

Action Environment

The action, efficacy, and stability of Tris(2,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .

Propiedades

IUPAC Name |

tris(2,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAYGTMPJQOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370554 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115034-38-3 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.